molecular formula C14H18S B12844855 3-(Adamantan-2-yl)thiophene

3-(Adamantan-2-yl)thiophene

Cat. No.: B12844855
M. Wt: 218.36 g/mol
InChI Key: JAJMNVIRSVJPTC-UHFFFAOYSA-N
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Description

3-(Adamantan-2-yl)thiophene is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Thiophene is a five-membered heterocyclic compound containing sulfur, which is widely used in organic synthesis and materials science. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-2-yl)thiophene typically involves the reaction of adamantane derivatives with thiophene precursors. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good selectivity .

Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be employed to couple an adamantyl boronic acid with a thiophene halide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrothiophene derivatives

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes

Mechanism of Action

The mechanism of action of 3-(Adamantan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, thereby preventing viral replication . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs .

Comparison with Similar Compounds

3-(Adamantan-2-yl)thiophene can be compared with other adamantane and thiophene derivatives:

    Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups.

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring but differ in their substituents.

The uniqueness of this compound lies in the combination of the adamantane and thiophene moieties, which imparts a unique set of properties, including enhanced stability, rigidity, and electronic characteristics .

Properties

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

3-(2-adamantyl)thiophene

InChI

InChI=1S/C14H18S/c1-2-15-8-11(1)14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2

InChI Key

JAJMNVIRSVJPTC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CSC=C4

Origin of Product

United States

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